molecular formula C10H8N2O4S B1330912 Methyl 3-amino-6-nitro-1-benzothiophene-2-carboxylate CAS No. 35212-90-9

Methyl 3-amino-6-nitro-1-benzothiophene-2-carboxylate

Cat. No.: B1330912
CAS No.: 35212-90-9
M. Wt: 252.25 g/mol
InChI Key: AVWYTSRBVOQDRA-UHFFFAOYSA-N
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Description

Methyl 3-amino-6-nitro-1-benzothiophene-2-carboxylate is a heterocyclic compound with the molecular formula C10H8N2O4S It is a derivative of benzothiophene, a sulfur-containing aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing methyl 3-amino-6-nitro-1-benzothiophene-2-carboxylate involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C. This method provides rapid access to the desired product with yields ranging from 58% to 96% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve optimizing the microwave-assisted synthesis for larger-scale production. This would include scaling up the reaction, ensuring consistent quality, and implementing safety measures for handling the reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-6-nitro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products

    Reduction: Reduction of the nitro group yields methyl 3-amino-1-benzothiophene-2-carboxylate.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-amino-6-nitro-1-benzothiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-amino-6-nitro-1-benzothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with biological targets, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-6-nitro-1-benzothiophene-2-carboxylate is unique due to the presence of both an amino and a nitro group on the benzothiophene ring

Properties

IUPAC Name

methyl 3-amino-6-nitro-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4S/c1-16-10(13)9-8(11)6-3-2-5(12(14)15)4-7(6)17-9/h2-4H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWYTSRBVOQDRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=C(C=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90347299
Record name Methyl 3-amino-6-nitro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35212-90-9
Record name Methyl 3-amino-6-nitro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The product from Example 47B (3.73 g, 19.3 mmol) was treated with 1 equivalent ethyl thioglycolate and 1 equivalent K2CO3 in ethanol by the procedure described in Example 41A to yield the title compound (2.35 g, 46%). m.p. 169°-170° C. 1H NMR (300 MHz, DMSO) δ8.90 (d, 1H), 8.37 (d, 1H), 8.20 (dd, 1H), 7.29 (br s, 2H), 4.31 (q, 2H), 1.31 (t, 3H). MS (DCI/NH3) m/e 284 (M+NH4)+.
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46%

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